methyl 2-(dimethylamino)isonicotinate
Overview
Description
methyl 2-(dimethylamino)isonicotinate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a dimethylamino group at the 2-position and a carboxylate ester group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Methyl 2-(dimethylamino)pyridine-4-carboxylate is a complex chemical compound with a molecular formula of C9H12N2O2 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
The compound is involved in the synthesis of 2-methylpyridines via α-methylation . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . The possible mechanism of the reaction involves heterogeneous catalysis and/or a Ladenberg rearrangement, with the proposed methyl source as C1 of the primary alcohol .
Biochemical Analysis
Biochemical Properties
Methyl 2-(dimethylamino)pyridine-4-carboxylate may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 2-(dimethylamino)pyridine-4-carboxylate at different dosages in animal models have not been extensively studied
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl 2-(dimethylamino)isonicotinate can be synthesized through several methods. One common approach involves the reaction of 2-(dimethylamino)pyridine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-(dimethylamino)pyridine in an appropriate solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain methyl 2-(dimethylamino)pyridine-4-carboxylate.
Industrial Production Methods: Industrial production of methyl 2-(dimethylamino)pyridine-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: methyl 2-(dimethylamino)isonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents.
Ester Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridine derivatives.
Ester Hydrolysis: 2-(dimethylamino)pyridine-4-carboxylic acid.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
methyl 2-(dimethylamino)isonicotinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridine derivatives.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
methyl 2-(dimethylamino)isonicotinate can be compared with other pyridine derivatives such as:
2-(dimethylamino)pyridine: Lacks the ester group, making it less reactive in esterification reactions.
4-(dimethylamino)pyridine: Has the dimethylamino group at the 4-position, altering its reactivity and applications.
Methyl 4-(dimethylamino)pyridine-2-carboxylate: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
The uniqueness of methyl 2-(dimethylamino)pyridine-4-carboxylate lies in its specific functional group arrangement, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-(dimethylamino)pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-6-7(4-5-10-8)9(12)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBHZFAKIADYFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632081 | |
Record name | Methyl 2-(dimethylamino)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26156-52-5 | |
Record name | Methyl 2-(dimethylamino)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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